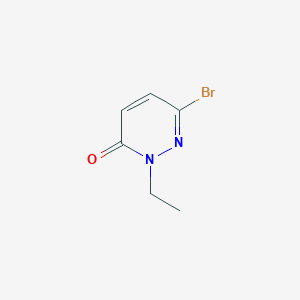

6-Bromo-2-ethylpyridazin-3(2H)-one

説明

6-Bromo-2-ethylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. Its molecular formula is C₆H₇BrN₂O, with a molecular weight of 203.04 g/mol (CAS: 1824051-74-2) . The compound features a bromine substituent at the 6-position and an ethyl group at the 2-position of the pyridazinone core.

特性

IUPAC Name |

6-bromo-2-ethylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-2-9-6(10)4-3-5(7)8-9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDRHEVIBSQDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-ethylpyridazin-3(2H)-one typically involves the bromination of 2-ethylpyridazin-3(2H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

6-Bromo-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyridazinone core can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinones, while coupling reactions can produce biaryl compounds.

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide demonstrate effective antibacterial activity against various Gram-positive bacteria. In a specific study, a related compound exhibited a minimum inhibitory concentration (MIC) of 1.56 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| N-cyclopentyl derivative | Staphylococcus aureus | 1.56 |

| Related oxadiazole compound | Escherichia coli | 3.12 |

Antifungal Activity

The oxadiazole derivatives have also been tested for antifungal properties. Compounds with similar structures have shown promising results against Fusarium oxysporum, with MIC values indicating effectiveness comparable to commercial antifungal agents . The structure–activity relationship (SAR) studies suggest that modifications to the oxadiazole ring can enhance antifungal activity.

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| Oxadiazole derivative | Fusarium oxysporum | 19.9 |

Anticonvulsant Activity

Recent studies have explored the anticonvulsant potential of compounds related to N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide. These investigations revealed that certain derivatives possess significant anticonvulsant activity in animal models, suggesting a potential role in treating epilepsy and other seizure disorders .

Case Studies

- Antibacterial Efficacy : A study focused on the antibacterial properties of various oxadiazole derivatives found that modifications to the phenyl group significantly impacted their efficacy against resistant strains of bacteria. The compound showed enhanced activity when paired with cycloalkyl groups .

- Antifungal Research : In another investigation, researchers synthesized several derivatives of the oxadiazole framework and tested them against multiple fungal strains. The results indicated that specific substitutions on the oxadiazole ring could lead to compounds with superior antifungal activity compared to existing treatments .

作用機序

The mechanism of action of 6-Bromo-2-ethylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridazinone core play crucial roles in binding to the target sites, influencing the compound’s efficacy and selectivity.

類似化合物との比較

Structural and Substituent Analysis

The pyridazinone scaffold allows for diverse functionalization, with substituents influencing electronic, steric, and solubility properties. Key structural analogs include:

Key Observations :

- Substituent Position : Bromine at position 6 (vs. 4 or 5) may direct electrophilic substitution reactions differently.

- Alkyl vs. Aryl Groups : Ethyl (C₂H₅) or methyl (CH₃) substituents at position 2 enhance lipophilicity compared to phenyl (C₆H₅), which introduces steric hindrance .

- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine may increase van der Waals interactions in molecular recognition .

Physical and Chemical Properties (Inferred)

- Solubility : Ethyl and methyl groups likely improve solubility in organic solvents (e.g., acetone, DMSO) compared to phenyl-substituted analogs .

- Thermal Stability: Halogenated pyridazinones generally exhibit moderate thermal stability, with decomposition temperatures >150°C, though experimental data are lacking for this compound.

- Reactivity : The bromine atom at position 6 may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), a feature exploited in related compounds for functionalization .

生物活性

6-Bromo-2-ethylpyridazin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological significance of this compound, drawing from various research studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves reactions that introduce the bromine and ethyl groups into the pyridazinone structure. Various synthetic routes have been explored, often involving the condensation of appropriate precursors under specific conditions to yield the desired heterocyclic compound.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, focusing primarily on its antitumor and anti-inflammatory properties.

Antitumor Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain pyridazinone derivatives showed promising anti-proliferative effects against HCT116 colon carcinoma cells, with IC50 values indicating effective inhibition of cell growth .

Table 1: Antitumor Activity of Pyridazinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 (Colon) | TBD |

| Other Pyridazinones | HEPG2 (Liver) | 2.70 - 4.90 |

| SH-SY5Y (Neuroblastoma) | TBD |

Note: TBD indicates that specific values for this compound were not available in the reviewed literature.

The mechanism by which pyridazinones exert their antitumor effects often involves the inhibition of specific kinases such as c-Src, which plays a crucial role in cancer cell proliferation and survival. Inhibition of c-Src can lead to reduced migration and invasion of cancer cells, making these compounds potential candidates for cancer therapy .

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has been investigated for anti-inflammatory effects. Some studies suggest that pyridazinone derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Study on Cytotoxicity : A study synthesized several pyridazinones, including 6-bromo derivatives, and evaluated their cytotoxicity using the MTS assay. The results indicated that some compounds had significant growth inhibition in cancer cell lines .

- In Vivo Studies : The lethality of these compounds was also assessed using the Artemia salina assay, which provided insights into their toxicity profiles in vivo. Compounds exhibiting high LC50 values (>100 µg/mL) were deemed less toxic and more favorable for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。